![molecular formula C24H20FN3O3S B2389420 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252859-79-2](/img/no-structure.png)
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group, and a 2-fluorobenzyl group. The 3,4-dihydroquinolin-1(2H)-yl group is a type of heterocyclic compound that has been synthesized in various studies . The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione group is a type of heterocyclic compound containing sulfur and nitrogen atoms. The 2-fluorobenzyl group is a type of aromatic compound with a fluorine atom attached.
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions such as cycloaddition, ring expansion, and rearrangement of β-lactam intermediates .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid to form 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with 3,4-dihydroquinoline-2(1H)-one to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde. The final step involves the reaction of this intermediate with 2-thiouracil to form the target compound, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-thiophenecarboxylic acid", "3,4-dihydroquinoline-2(1H)-one", "2-thiouracil" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-thiophenecarboxylic acid using a suitable condensing agent to form 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde.", "Step 2: Reaction of 2-(2-fluorobenzyl)thiophene-3-carboxaldehyde with 3,4-dihydroquinoline-2(1H)-one in the presence of a suitable catalyst to form 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde.", "Step 3: Reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-fluorobenzyl)thiophene-3-carboxaldehyde with 2-thiouracil in the presence of a suitable base to form the target compound, 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS RN |
1252859-79-2 |
Product Name |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C24H20FN3O3S |
Molecular Weight |
449.5 |
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20FN3O3S/c25-18-9-3-1-7-17(18)14-28-23(30)22-20(11-13-32-22)27(24(28)31)15-21(29)26-12-5-8-16-6-2-4-10-19(16)26/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
InChI Key |
VJJWBMQPTFMBLY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.